molecular formula C24H26O3 B14331876 4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) CAS No. 103350-08-9

4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)

Cat. No.: B14331876
CAS No.: 103350-08-9
M. Wt: 362.5 g/mol
InChI Key: VAKCPCVAQUHUQL-UHFFFAOYSA-N
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Description

4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is an organic compound with the molecular formula C23H24O3 It is a derivative of bisphenol, characterized by the presence of methoxy and dimethylphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylphenol in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenol units. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl-substituted phenols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its antioxidant properties and its potential as a therapeutic agent compared to its analogs.

Properties

CAS No.

103350-08-9

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-[(4-hydroxy-3,5-dimethylphenyl)-(4-methoxyphenyl)methyl]-2,6-dimethylphenol

InChI

InChI=1S/C24H26O3/c1-14-10-19(11-15(2)23(14)25)22(18-6-8-21(27-5)9-7-18)20-12-16(3)24(26)17(4)13-20/h6-13,22,25-26H,1-5H3

InChI Key

VAKCPCVAQUHUQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)OC)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

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